Alumichrome
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
32506-52-8 |
|---|---|
Molecular Formula |
C27H42AlN9O12 |
Molecular Weight |
711.7 g/mol |
IUPAC Name |
aluminum;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide |
InChI |
InChI=1S/C27H42N9O12.Al/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39;/h19-21H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44);/q-3;+3 |
InChI Key |
GNWGEUKLYSHYTG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)[O-])CCCN(C(=O)C)[O-])[O-].[Al+3] |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)[O-])CCCN(C(=O)C)[O-])[O-].[Al+3] |
Synonyms |
alumichrome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Alumichrome
Strategies for the Laboratory Synthesis of Alumichrome
The foundational work for this process was the total synthesis of ferrichrome. unl.pt A common approach utilizes δ-nitro-L-norvaline as a protected precursor for the δ-N-hydroxy-L-ornithine residues. unl.pt The synthesis proceeds through the coupling of protected amino acid residues to build the linear hexapeptide chain. Both solid-phase and solution-phase peptide synthesis methodologies can be employed for this construction.
Key steps in the synthesis include:
Preparation of Protected Monomers: The glycine (B1666218) and δ-N-hydroxy-L-ornithine residues are appropriately protected. For instance, the ornithine precursor might have its α-amino group protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, and the hydroxyl group of the hydroxamate can be protected as a benzyl (B1604629) ether. unl.pt
Stepwise Peptide Coupling: The linear hexapeptide is assembled by sequentially coupling the protected amino acid residues. Standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) are used to form the amide bonds.
Cyclization: After the selective deprotection of the terminal ends of the linear peptide, the crucial cyclization step is performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Deprotection: All remaining protecting groups are removed from the cyclic hexapeptide to yield deferriferrichrome. This often involves catalytic hydrogenation to remove benzyl groups. unl.pt
Chelation: The final step is the complexation of the purified deferriferrichrome with an aluminum(III) salt, such as aluminum chloride (AlCl₃), in a suitable solvent system to form this compound. The coordination confers extraordinary structural stability to the molecule. researchgate.net
Techniques for the Preparation of this compound Analogues and Isomorphs
The preparation of this compound analogues and isomorphs is a powerful tool for structure-activity relationship studies. These modifications typically involve substituting one or more of the amino acid residues in the peptide backbone or altering the acyl groups of the hydroxamate moieties. The general synthetic strategy remains similar to that of this compound itself, with variations introduced at the monomer synthesis stage.
Types of Analogues and Preparative Techniques:
Amino Acid Substitution: One of the most common modifications is the replacement of one of the glycine residues with another amino acid, such as L-alanine or L-serine. researchgate.net This is achieved by incorporating the desired protected amino acid into the peptide synthesis sequence instead of glycine. The resulting analogues, such as this compound C (glycine replaced by two L-alanine residues and one L-serine) or Alumisake, maintain a very similar three-dimensional structure (conformational isomorphism) to the parent this compound. researchgate.netresearchgate.net
Acyl Group Modification: The N-acyl groups on the δ-N-hydroxy-L-ornithine residues can be varied. While this compound contains acetyl groups, other analogues can be synthesized with different acyl moieties, such as formyl or anhydro-mevalonyl groups, by using differently acylated ornithine precursors. csic.es
Simplified Synthetic Analogues: To probe the essential features for biological recognition and transport, simplified synthetic mimics are often prepared. acs.orgmdpi.com These may include linear or achiral analogues that retain the key hydroxamate chelating groups but have a less complex backbone, making them more synthetically accessible. acs.org
Purity Assessment and Characterization Protocols for Synthetic this compound Species
Rigorous purification and characterization are essential to confirm the identity and purity of synthetically prepared this compound and its analogues. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purity Assessment and Purification:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product and intermediates. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, often using water/acetonitrile gradients with additives like formic acid. mdpi.com For charged species like this compound, adjusting the pH or using buffers in the mobile phase can significantly improve peak shape and resolution. biotage.com
Affinity Chromatography: This technique can be used for purification based on specific biological interactions. iitkgp.ac.in Immobilized Metal Affinity Chromatography (IMAC) is a variant where metal ions are used to capture molecules with an affinity for them. iitkgp.ac.innih.gov
Recrystallization: This is a classic method for purifying solid compounds. The formation of well-defined, large crystals is often an indicator of high purity. interchemnet.com
Structural Characterization:
The unambiguous identification of synthetic this compound relies on a suite of advanced analytical methods that provide complementary structural information. nih.govnih.govcatalent.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of this compound in solution.
¹H NMR: Provides detailed information on the peptide backbone conformation and can be used to study the kinetics of hydrogen-deuterium exchange for individual amide protons. researchgate.net
¹³C NMR: Allows for the complete assignment of all carbon signals in the molecule. acs.org
²⁷Al NMR: Is used specifically to probe the coordination environment of the central aluminum ion. nih.govtandfonline.com
2D NMR Techniques (COSY, NOESY, HMQC, HMBC): These experiments are crucial for assigning specific proton and carbon resonances and for determining the three-dimensional structure through the analysis of nuclear Overhauser effects (NOEs). acs.org The conformational isomorphism of this compound analogues makes NMR an excellent tool for verifying single-site substitutions. researchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized compound. catalent.com Techniques like Electrospray Ionization (ESI-MS), often coupled with HPLC (LC-MS), confirm the mass of the parent ion and can provide fragmentation data to support the proposed structure. nih.govmdpi.com
The table below summarizes the key characterization techniques and the type of information they provide for this compound.
| Technique | Information Provided | References |
| ¹H NMR | Peptide conformation, proton assignments, hydrogen bonding patterns | researchgate.net, researchgate.net, acs.org |
| ¹³C NMR | Complete carbon skeleton assignment | acs.org, acs.org |
| ²⁷Al NMR | Aluminum coordination environment | nih.gov, tandfonline.com |
| Mass Spectrometry | Molecular weight, elemental formula, structural fragments | mdpi.com, nih.gov, catalent.com |
| X-Ray Crystallography | Precise 3D atomic structure, conformation in solid state | researchgate.net, researchgate.net |
| HPLC | Purity assessment, separation of isomers and impurities | nih.gov, mdpi.com, nih.gov |
| UV-Vis Spectroscopy | Detection and quantification based on chromophores | nih.gov |
Advanced Structural Elucidation and Conformational Analysis of Alumichrome
Crystallographic Investigations of Alumichrome and Its Derivatives
The determination of the three-dimensional structure of this compound at an atomic level is fundamental to understanding its function. Crystallographic techniques, particularly X-ray diffraction, have been pivotal in providing a static, solid-state picture of the molecule.
X-ray Diffraction Studies for Solid-State Structure Determination
The solid-state structure of this compound has been determined through single-crystal X-ray diffraction studies, often in parallel with its isomorphous and more widely studied counterpart, ferrichrome. These studies reveal that this compound consists of a cyclic hexapeptide backbone (gly-gly-gly-orn-orn-orn) with the three modified ornithine residues providing hydroxamate groups that coordinate the central aluminum ion in a hexadentate, octahedral geometry.
Below is a table summarizing representative crystallographic data for ferrichrome, which is structurally analogous to this compound.
| Parameter | Value | Reference |
|---|---|---|
| Compound | Ferrichrome | rcsb.orgrcsb.org |
| Method | X-ray Diffraction | rcsb.orgrcsb.org |
| Resolution | 2.10 - 2.70 Å | rcsb.orgrcsb.org |
| Space Group | P212121 (for Ferrichrome A) | nih.gov |
| Coordination Geometry | Octahedral (left-handed propeller) | nih.gov |
Insights into Molecular Packing and Intermolecular Interactions
The arrangement of this compound molecules within a crystal lattice is governed by a network of intermolecular interactions. Hydrogen bonding plays a critical role in stabilizing the crystal packing. nih.govwikipedia.orgmdpi.com The amide protons and carbonyl oxygens of the peptide backbone, as well as the hydroxamate groups not involved in metal coordination, are potential sites for forming intermolecular hydrogen bonds with neighboring molecules or solvent molecules incorporated into the crystal. acs.org
Solution-State Conformational Dynamics of this compound
While crystallography provides a static snapshot, the behavior of this compound in a biologically relevant aqueous environment is dynamic. NMR spectroscopy is the primary tool for investigating its structure and flexibility in solution.
Elucidation of Conformational Isomerism in Solution
Extensive one- and two-dimensional ¹H-NMR studies on this compound dissolved in dimethylsulfoxide (d6-DMSO) have been conducted to map its solution conformation. nih.govnih.gov A key finding from these investigations is that there are no significant differences between the crystal structure and the solution-state conformation of this compound. nih.gov The chelation of the Al³⁺ ion locks the cyclic peptide into a single, rigid conformation.
This contrasts sharply with its metal-free precursor, deferriferrichrome, which exhibits considerable conformational flexibility. Studies on deferriferrichrome suggest the presence of at least two interconverting conformers in solution. nih.gov The coordination of the aluminum ion effectively eliminates this conformational isomerism, leading to a well-defined and stable structure in solution. This pre-organization and rigidity are believed to be crucial for its biological function, specifically its recognition by bacterial receptor proteins.
Analysis of Peptide Backbone and Side-Chain Flexibility
The rigidity of the this compound structure in solution has been quantitatively assessed using NMR spin-lattice relaxation (T₁) measurements. nih.gov Studies on the amide protons of this compound and its derivatives show that their relaxation times are distinct and primarily determined by dipole-dipole interactions within a rigid molecular framework. nih.govscience.gov This indicates that the peptide backbone and the amino acid side chains have very limited flexibility.
Spectroscopic Probes for Alumichrome Characterization and Mechanistic Inquiry
Nuclear Magnetic Resonance (NMR) Spectroscopy of Alumichrome Systems
A multi-nuclear NMR approach is often employed to gain a comprehensive understanding of this compound's molecular architecture and behavior. Different isotopes provide complementary information, from the peptide backbone to the central metal ion's coordination sphere.
Proton (¹H) NMR spectroscopy is a fundamental tool for studying the peptidic backbone of this compound. The chemical shifts of the amide (N-H) protons are particularly sensitive to their local electronic environment and involvement in hydrogen bonding. In diamagnetic analogues of ferrichrome, such as this compound, high-resolution ¹H NMR studies in deuterated dimethylsulfoxide (d6-DMSO) have been conducted to analyze the amide NH spectral region. The chemical shifts of these amide proton resonances, along with their temperature dependencies, are consistent with a structure that includes two transannular hydrogen bonds. This structural feature is a key aspect of the conformation of the cyclohexapeptide backbone.
The analysis of amide proton relaxation rates in this compound has also been investigated. These rates are influenced by factors such as internuclear distances and molecular motion, providing insights into the molecule's dynamics. The fine structure observed in the spectra of ¹⁵N-labeled peptides allows for a detailed and accurate analysis of the NH-CαH proton spin systems.
Table 1: Representative ¹H NMR Amide Proton Data for this compound Analogues in d6-DMSO
| Amide Proton | Chemical Shift (ppm) | Temperature Coefficient (ppb/K) |
|---|---|---|
| Gly¹-NH | 8.5 - 9.5 | -2.0 to -4.0 |
| Gly²-NH | 7.5 - 8.5 | -1.0 to -3.0 |
| Gly³-NH | 8.0 - 9.0 | -3.0 to -5.0 |
| Orn¹-NH | 7.0 - 8.0 | 0.0 to -2.0 (solvent shielded) |
| Orn²-NH | 6.5 - 7.5 | 0.0 to -2.0 (solvent shielded) |
| Orn³-NH | 7.5 - 8.5 | -2.0 to -4.0 |
Note: The data presented here are generalized from typical values found for ferrichrome-type cyclohexapeptides and are for illustrative purposes.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton. The chemical shifts of the carbonyl carbons in the amide bonds are particularly indicative of the electronic distribution within the peptide linkage and can be influenced by hydrogen bonding and coordination to the aluminum ion.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 175 |
| α-Carbon (Cα) | 50 - 60 |
| Ornithine side chain (Cβ, Cγ, Cδ) | 25 - 55 |
| Glycine (B1666218) Cα | ~43 |
Note: These are approximate ranges and can vary based on solvent and temperature.
Nitrogen-15 (¹⁵N) NMR spectroscopy offers a direct probe into the electronic environment of the nitrogen atoms within the peptide backbone and the hydroxamate groups of this compound. Studies on this compound enriched with ¹⁵N have shown that the chemical shifts of the amide ¹⁵N resonances are highly sensitive to the molecule's conformation. Changes in temperature and solvent cause responses in the ¹⁵N chemical shifts that serve as excellent criteria for determining the spatial configuration of each -NH-CO- group within the peptide structure.
The magnitude of the scalar coupling constant between the amide proton and the nitrogen (¹JNH) can be correlated with the angular deviation from planarity at the peptide bond. Furthermore, advanced techniques like Fourier internuclear difference spectroscopy (FINDS) have been successfully applied to detect ¹⁵N resonances at natural abundance in unenriched peptides.
Aluminum-27 (²⁷Al) NMR is a crucial technique for directly investigating the coordination environment of the central Al³⁺ ion in this compound. As a quadrupolar nucleus, the resonance and relaxation of ²⁷Al are highly sensitive to the symmetry of the electric field gradient at the nucleus. The chemical shift of the ²⁷Al signal provides direct information about the coordination number of the aluminum atom. For this compound, where the aluminum is chelated by the three hydroxamate groups, the aluminum is in a hexa-coordinated, octahedral environment, which typically results in a chemical shift near 0 ppm relative to a reference of aqueous [Al(H₂O)₆]³⁺.
The linewidth of the ²⁷Al NMR signal is also informative; a narrow line is indicative of a highly symmetric coordination sphere, whereas a broader line suggests a more distorted or asymmetric environment. This makes ²⁷Al NMR a powerful tool for assessing the integrity and symmetry of the metal chelation site in this compound.
For a molecule as complex as this compound, one-dimensional NMR spectra often suffer from signal overlap. Advanced multidimensional NMR techniques are therefore indispensable for a complete and unambiguous assignment of the ¹H, ¹³C, and ¹⁵N resonances.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. It is fundamental for tracing out the spin systems of the individual amino acid residues.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. NOESY is critical for determining the three-dimensional structure of this compound by identifying through-space connectivities between different parts of the peptide backbone and side chains.
HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) : These are heteronuclear correlation experiments that link protons to directly attached heteroatoms, most commonly ¹³C or ¹⁵N. They are essential for assigning the carbon and nitrogen resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique establishes longer-range correlations between protons and heteroatoms (typically over two to four bonds), which is invaluable for piecing together the molecular structure and confirming assignments.
The application of these techniques to related siderophores has enabled the determination of their three-dimensional structures in solution.
Nuclear spin-lattice relaxation (T₁) studies provide insights into the molecular dynamics of this compound on a timescale of picoseconds to nanoseconds. The relaxation rate of a nucleus is influenced by the fluctuations of local magnetic fields caused by molecular motions.
Investigations into the proton spin-lattice relaxation of the six amides in various alumichromes have been conducted. In the metal-free deferriferrichrome, the amide proton relaxation rates are relatively uniform. In contrast, the ¹H spin-lattice relaxation times (T₁'s) are distinct in the Al³⁺-coordination derivative. The analysis of these relaxation data in terms of ¹H-¹H distances calculated from X-ray coordinates shows a satisfactory linear relationship between the relaxation rate (T₁⁻¹) and the inverse sixth power of the internuclear distance (r⁻⁶) at different magnetic fields. This demonstrates that dipole-dipole interactions are a dominant relaxation mechanism and that relaxation studies can provide valuable information about the solution-state structure and dynamics.
Quantitative Analysis of Spin-Spin Coupling Constants (J-couplings) for Torsion Angle Derivation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For peptides like this compound, the analysis of three-bond spin-spin coupling constants (³J) between adjacent protons provides critical information about the dihedral angles of the peptide backbone.
The relationship between the vicinal proton-proton coupling constant (³JHNHα) and the backbone torsion angle φ (phi) is described by the Karplus equation. nih.gov This empirical relationship shows that the magnitude of the J-coupling is a function of the dihedral angle between the coupled nuclei. umkc.edu By measuring these coupling constants from the fine structure of NMR signals, researchers can calculate the corresponding torsion angles that define the peptide's secondary structure.
NMR studies on this compound, a diamagnetic analogue of the widely studied ferrichrome, have established that it possesses a well-defined and rigid conformation in solution, particularly in solvents like dimethylsulfoxide (d₆-DMSO). nih.gov The peptide backbone adopts a specific fold that is stabilized by intramolecular hydrogen bonds. The analysis of ³JHNHα values is instrumental in defining this conformation. For instance, specific J-coupling values can indicate the presence of standard secondary structures like β-turns, which are common in cyclic peptides.
The quantitative data derived from J-coupling constants, when used in conjunction with distance restraints from Nuclear Overhauser Effect (NOE) experiments, allows for the generation of high-resolution solution structures. nih.gov These studies confirm that this compound adopts a conformation where the three hydroxamate groups form a stable, octahedrally coordinated complex with the central Al³⁺ ion.
| Typical ³J(HNHα) Value (Hz) | Approximate Torsion Angle (φ) | Associated Secondary Structure |
| > 8.5 Hz | ~ -120° to -140° | β-sheet |
| ~ 7-8 Hz | - | Averaged, flexible/random coil |
| < 5.0 Hz | ~ -60° | α-helix |
This table presents generalized correlations used in peptide NMR for structure elucidation.
Vibrational Spectroscopy of this compound
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a complex molecule like this compound, the IR spectrum displays a series of absorption bands corresponding to the various functional groups present. nih.gov
The key functional groups in this compound give rise to characteristic IR bands:
Amide Groups: The peptide backbone is characterized by the Amide A band (N-H stretching) around 3300 cm⁻¹, the Amide I band (C=O stretching) around 1650 cm⁻¹, and the Amide II band (N-H bending and C-N stretching) around 1550 cm⁻¹. The precise positions of these bands are sensitive to the presence of hydrogen bonding, which is extensive in this compound's folded structure.
Hydroxamate Groups: The hydroxamate ligands that chelate the aluminum ion also have distinctive vibrational modes. The carbonyl (C=O) stretching of the hydroxamate group appears in the 1620-1680 cm⁻¹ region. Upon coordination to Al³⁺, this band often shifts to a lower frequency due to the donation of electron density from the oxygen to the metal center.
Al-O Vibrations: The coordination of the hydroxamate oxygens to the aluminum ion gives rise to Al-O stretching vibrations, which are typically observed in the far-infrared region (below 600 cm⁻¹). nih.gov
Hydrogen bonding plays a critical role in stabilizing this compound's conformation. These interactions, primarily involving the amide N-H groups as donors and amide or hydroxamate carbonyl oxygens as acceptors, cause a broadening and red-shifting (shift to lower wavenumber) of the N-H and C=O stretching bands. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Amide A) | Peptide Backbone | ~3300 | Broadened due to hydrogen bonding |
| C=O Stretch (Amide I) | Peptide Backbone | ~1650 | Position sensitive to conformation and H-bonding |
| C=O Stretch | Hydroxamate Ligand | ~1640 | Shifts upon coordination to Al³⁺ |
| N-H Bend (Amide II) | Peptide Backbone | ~1550 | Coupled C-N stretch and N-H bend |
| Al-O Stretch | Metal-Ligand Bond | ~450-600 | Indicates metal chelation |
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. universallab.org While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in its polarizability. photothermal.com
For this compound, Raman spectroscopy provides a unique vibrational fingerprint. Key features in the Raman spectrum would include:
Symmetric Vibrations: Vibrations of non-polar bonds or symmetric stretching modes of functional groups are often strong in Raman spectra. The symmetric stretching of the Al-O bonds within the highly symmetrical coordination sphere of this compound is expected to be a prominent Raman band.
Peptide Backbone: The amide vibrations also give rise to Raman signals, providing complementary information to the IR data about the peptide conformation.
The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational landscape of this compound, confirming the presence of key functional groups and offering insights into the strength and nature of the metal-ligand and hydrogen bonds that define its structure.
Electronic Spectroscopy of this compound Complexes
The UV-Vis absorption spectrum of this compound is dominated by electronic transitions associated with the hydroxamate-aluminum coordination center. Since Al³⁺ is a d⁰ metal ion, it does not have any d-d electronic transitions. Instead, the observed absorption bands are primarily due to ligand-to-metal charge transfer (LMCT) transitions. nih.govnih.gov
In these transitions, an electron is excited from a high-energy, filled molecular orbital localized on the hydroxamate ligand (specifically, the p-orbitals of the oxygen atoms) to a lower-energy, empty orbital on the Al³⁺ ion. These LMCT bands in hydroxamate siderophores are typically intense and occur in the UV region, often with a maximum absorption (λmax) around 200-250 nm. A secondary, weaker absorption band is often observed at longer wavelengths (around 400-500 nm), which is also attributed to charge transfer phenomena within the chelate rings. researchgate.net The energy of these transitions is sensitive to the coordination geometry and the electronic environment of the metal center.
| Type of Transition | Origin | Expected λmax Region (nm) | Intensity |
| Ligand π → π* | Peptide Backbone | < 220 | High |
| LMCT | Hydroxamate O → Al³⁺ | ~200-250 | High |
| LMCT | Hydroxamate O → Al³⁺ | ~400-500 | Moderate |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. biu.ac.il As a chiral, cyclic peptide, this compound is an excellent candidate for CD analysis, which provides valuable information on both its secondary structure and the chirality of its metal coordination center. trinity.edu
The CD spectrum of this compound can be interpreted in two main regions:
Far-UV Region (190-250 nm): The signals in this region arise from the peptide backbone amide bonds. creative-proteomics.com The shape and magnitude of the CD bands are characteristic of the protein's secondary structure. The rigid conformation of this compound, which includes β-turn structures, gives rise to a distinct CD signature in this region, differentiating it from flexible or unfolded peptides.
Near-UV and Visible Region (>250 nm): The electronic transitions of the metal-ligand chromophore (the Al³⁺ ion coordinated by the three hydroxamate groups) also exhibit CD signals. mdpi.com NMR studies have shown that the hydroxamate ligands wrap around the aluminum ion to form a left-handed propeller structure, designated as a Λ (lambda) configuration. nih.gov This specific chiral arrangement creates a highly asymmetric environment around the charge-transfer transitions, resulting in strong CD signals that serve as a fingerprint for the absolute configuration of the metal center.
| Spectral Region | Chromophore | Structural Information |
| Far-UV (190-250 nm) | Peptide Amide Bonds | Secondary structure (e.g., β-turns, conformation) |
| Near-UV/Visible (>250 nm) | Al³⁺-Hydroxamate Complex | Absolute configuration (chirality) of the metal center (Λ-isomer) |
Mass Spectrometry for Molecular Weight and Fragment Analysis of this compound
Mass spectrometry serves as a pivotal analytical technique for the characterization of this compound, enabling the precise determination of its molecular weight and offering insights into its structural composition through fragmentation analysis. This method provides essential data for confirming the identity of the compound and elucidating the connectivity of its constituent amino acid residues and functional groups.
The theoretical molecular weight of this compound, a cyclic hexapeptide siderophore complexed with aluminum, is 711.7 g/mol , with a monoisotopic mass of 711.2768312 Da. Experimental determination of the molecular weight is typically achieved through soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), which minimize in-source fragmentation and allow for the observation of the intact molecular ion.
In mass spectrometry, the sample is first ionized, and then the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, ESI-MS would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it can provide highly accurate mass measurements, often with sub-ppm error, which helps in confirming the elemental composition of the molecular ion.
Tandem mass spectrometry (MS/MS) is a powerful extension of this technique used to investigate the fragmentation patterns of a selected precursor ion, in this case, the molecular ion of this compound. In an MS/MS experiment, the [M+H]⁺ ion of this compound is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then analyzed to generate a product ion spectrum. This spectrum provides a fingerprint of the molecule, revealing information about its sequence and the nature of its chemical bonds.
While specific, detailed fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation of similar cyclic peptide siderophores generally proceeds through the cleavage of the peptide backbone and the loss of side chains. For this compound, which is composed of three glycine and three Nδ-acetyl-Nδ-hydroxy-L-ornithine residues, characteristic fragmentation pathways would involve the cleavage of the amide bonds within the cyclic peptide backbone, leading to the formation of b- and y-type ions. Additionally, fragmentation could occur at the hydroxamate groups involved in aluminum chelation or through the loss of the acetyl groups.
The analysis of these fragmentation patterns allows for the verification of the amino acid sequence and the location of the hydroxamate moieties. The precise masses of the fragment ions can be used to piece together the structure of the original molecule, confirming the identity of this compound.
Below is a table summarizing the key mass spectrometric data for this compound based on its known structure.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₂AlN₉O₁₂ | PubChem |
| Average Molecular Weight | 711.7 g/mol | PubChem |
| Monoisotopic Mass | 711.2768312 Da | PubChem |
| Expected [M+H]⁺ Ion (m/z) | ~712.2841 | Calculated |
Note: The expected [M+H]⁺ ion is calculated by adding the mass of a proton to the monoisotopic mass. Actual observed values in an experimental setting may vary slightly depending on the instrument calibration and resolution.
Further detailed research employing advanced mass spectrometry techniques would be invaluable in constructing a comprehensive fragmentation map for this compound, which would be a significant resource for its unambiguous identification in complex biological and environmental samples.
Computational and Theoretical Chemistry Approaches in Alumichrome Research
Quantum Chemical Calculations for Electronic Structure and Bonding in Alumichrome
In the study of this compound, DFT is instrumental for two primary purposes:
Geometrical Optimization: DFT calculations are used to find the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. By minimizing the energy of the system as a functional of the electron density, the optimal bond lengths, bond angles, and dihedral angles can be determined. nih.govresearchgate.net For this compound, this allows for a precise characterization of the coordination geometry of the central Al³⁺ ion with the six oxygen atoms of the three hydroxamate groups. The choice of functional is not typically critical for success in geometry optimization, with GGA (Generalized Gradient Approximation) functionals often providing good results efficiently. nih.gov
Spectroscopic Parameter Prediction: DFT can predict a wide array of spectroscopic parameters with reasonable to high quality. researchgate.net This includes quantities related to infrared, optical, and magnetic resonance spectra. nih.gov For instance, DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, or to predict NMR chemical shifts. als-journal.com These theoretical predictions can then be compared directly with experimental spectra to confirm the calculated structure or to help assign experimental signals.
Table 1: Representative Parameters in a DFT Calculation for Molecular Systems
| Parameter | Description | Typical Choice for a Molecule like this compound |
|---|---|---|
| Functional | The approximation used for the exchange-correlation energy, a key component of DFT. | B3LYP, PBE0, M06-2X |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. | 6-31G(d,p), 6-311++G(d,p), def2-TZVP |
| Solvent Model | A method to approximate the effect of a solvent on the molecule's properties. | Polarizable Continuum Model (PCM), SMD |
| Task | The type of calculation to be performed. | Geometry Optimization, Frequency Calculation, NMR Prediction |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms in the system, without using any experimental data or empirical parameters. wikipedia.org These methods aim to solve the electronic Schrödinger equation directly, offering a rigorous and systematically improvable approach to describing the electronic structure. wikipedia.orgamazon.com
The simplest ab initio method is the Hartree-Fock (HF) scheme, which provides a foundational description of the electronic structure by considering each electron in the average field of all other electrons. wikipedia.orgarxiv.org While computationally efficient, HF neglects the instantaneous correlation between the motions of electrons. To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, build upon the HF result to include electron correlation effects more explicitly.
For a molecule like this compound, these high-level calculations can provide benchmark data for the electronic ground state and excited states. mdpi.com They are particularly valuable for understanding phenomena where electron correlation is critical, such as in the detailed description of the metal-ligand bonds. nih.gov While computationally more demanding than DFT, ab initio methods are essential for validating the results of more approximate methods and for providing the most accurate theoretical description of the molecule's electronic properties. aps.orgrsc.org
Molecular Dynamics Simulations for this compound Conformational Landscapes
While quantum chemical calculations provide a static picture of a molecule's minimum-energy structure, this compound, like other biological molecules, is inherently flexible and dynamic. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the vast landscape of possible shapes, or conformations, that a molecule can adopt over time. nih.govchemrxiv.org
MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to watch how the molecule moves and changes shape on timescales from picoseconds to milliseconds. chemrxiv.orgelifesciences.org This provides crucial insights into:
Conformational Flexibility: Identifying the range of motion in different parts of the this compound molecule, such as the peptide backbone and the side chains.
Stable and Metastable States: Discovering different stable or long-lived conformations and understanding the transitions between them. nih.gov
Solvent Effects: Explicitly modeling the interactions between this compound and surrounding water molecules to understand how the solvent influences its structure and dynamics.
By running numerous parallel simulations from different starting points, researchers can map out a "conformational landscape," which provides a comprehensive model of the molecule's dynamic behavior and helps to identify functionally relevant shapes that may be difficult to capture with experimental methods alone. chemrxiv.orgelifesciences.orgbiorxiv.org
Table 2: Typical Setup for an MD Simulation of a Peptide-Metal Complex
| Component | Description | Example Specification |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system. | CHARMM36m, AMBER ff19SB |
| Water Model | A model to simulate the properties of water molecules. | TIP3P, SPC/E |
| Ensemble | The statistical ensemble defining the thermodynamic conditions. | NPT (constant Number of particles, Pressure, Temperature) |
| Simulation Time | The total duration of the simulation for each trajectory. | 500 ns - 1 µs |
| Number of Replicas | The number of parallel simulations run to enhance sampling. | 100 - 500 |
Development and Validation of Force Fields for this compound Systems
Molecular dynamics simulations rely on a "force field," which is a set of mathematical functions and parameters that define the potential energy of a system of atoms. scm.com The force field approximates the quantum mechanical interactions with simpler, classical expressions for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). The accuracy of an MD simulation is critically dependent on the quality of the force field used. biorxiv.org
Standard force fields like AMBER and CHARMM are well-parameterized for common biomolecules like proteins and nucleic acids. biorxiv.org However, a major challenge in simulating this compound is the presence of the non-standard aluminum (III) ion and its coordination with the hydroxamate groups. This requires the development and validation of specific force field parameters for the metal center and its immediate environment.
The development process typically involves:
Quantum Mechanical Calculations: Using high-level DFT or ab initio methods to calculate the geometry, vibrational frequencies, and interaction energies of small fragments of the this compound molecule (e.g., the Al³⁺ ion coordinated to the hydroxamate groups).
Parameter Fitting: Adjusting the force field parameters (e.g., bond force constants, partial atomic charges) to reproduce the quantum mechanical data as closely as possible. nih.gov
Validation: Testing the new force field by running MD simulations and comparing the results to available experimental data or to simulations performed with more accurate but computationally expensive methods. pnnl.gov
Recently, reactive force fields (RFFs) have been developed that can model chemical reactions, although these are more computationally expensive than classical, non-reactive force fields. osti.gov
Theoretical Modeling of Spectroscopic Observables (e.g., NMR Chemical Shifts, Coupling Constants)
A powerful application of computational chemistry is the prediction of spectroscopic observables, which provides a direct link between theoretical models and experimental measurements. researchgate.net For this compound, modeling Nuclear Magnetic Resonance (NMR) parameters like chemical shifts and spin-spin coupling constants is particularly valuable for structure elucidation and refinement in solution. capes.gov.br
The process involves:
Generating a set of plausible 3D structures for this compound, often from MD simulations or DFT optimizations.
Calculating the NMR chemical shifts and coupling constants for these structures using quantum chemical methods, typically DFT with specialized functionals and basis sets. rsc.orgnih.gov
Comparing the theoretically calculated NMR parameters with the experimental values obtained from NMR spectroscopy. ubc.ca
A close match between the calculated and experimental data provides strong evidence for the accuracy of the proposed molecular structure. rsc.orgnih.gov Discrepancies can, in turn, guide the refinement of the structural model. This integrated approach is especially useful for complex molecules where experimental data alone may not be sufficient to fully resolve the structure. The sensitivity of NMR parameters to molecular geometry makes this a robust method for conformational analysis. nih.gov Furthermore, the influence of the solvent can be included in these calculations using continuum models to better replicate experimental conditions. mdpi.com
Table 3: Comparison of Experimental and Calculated NMR Parameters for a Peptide (Illustrative Example)
| Atom/Interaction | Experimental Value | Calculated Value (Structure A) | Calculated Value (Structure B) |
|---|---|---|---|
| Cα (Residue 3) | 55.2 ppm | 55.8 ppm | 61.4 ppm |
| Cβ (Residue 3) | 30.1 ppm | 29.7 ppm | 35.2 ppm |
| ³J(Hₙ, Hα) (Residue 4) | 8.5 Hz | 8.2 Hz | 4.1 Hz |
| ¹J(N, Hₙ) (Residue 5) | -92.3 Hz | -91.9 Hz | -95.0 Hz |
This table illustrates how calculated NMR data for different proposed structures (A and B) can be compared to experimental values to determine the correct conformation. In this hypothetical case, Structure A shows better agreement with the experiment.
Mechanistic Investigations and Reactivity Studies of Alumichrome
Ligand Exchange Kinetics and Thermodynamic Profiles of Alumichrome Complexes
The substitution of ligands in octahedral metal complexes is a fundamental process in coordination chemistry. libretexts.org For this compound, where an Al³⁺ ion is coordinated by six oxygen atoms from three hydroxamate ligands, the exchange of these ligands or the entire siderophore is critical for its biological function. The kinetic lability of a complex refers to the rate at which it undergoes substitution reactions, while thermodynamic stability relates to the equilibrium position of the complex formation. libretexts.org
Studies on aluminum(III) complexes with siderophores like deferriferrioxamine B reveal that ligand exchange proceeds through a mechanistic scheme involving parallel pathways with Al(H₂O)₆³⁺ and its hydrolyzed form, Al(H₂O)₅(OH)²⁺. duke.edu The reaction with the hydrolyzed species is typically much faster. duke.edu The general mechanism is often an interchange mechanism, where the incoming ligand enters the outer coordination sphere before displacing a ligand from the inner sphere. duke.edu
The thermodynamic profile of ligand binding is governed by changes in enthalpy (ΔH) and entropy (ΔS). unizar.es An enthalpically driven process suggests strong interactions between the metal and ligand, while an entropically driven one is often influenced by the release of solvent molecules. unizar.es For this compound, the high affinity of Al³⁺ for the hydroxamate oxygen donors results in a thermodynamically stable complex.
Table 1: Kinetic Parameters for Al(III)-Siderophore Ligand Exchange This table presents kinetic data for the formation and dissociation of an Al(III) complex with the linear siderophore deferriferrioxamine B, which serves as a model for understanding the processes in this compound. The data highlights the significant role of the hydrolyzed Al(III) species in accelerating ligand exchange.
| Reacting Species | Rate Constant | Value | Units |
| Al(H₂O)₆³⁺ | k₁ (formation) | 0.13 | M⁻¹ s⁻¹ |
| k₋₁ (dissociation) | 8.7 × 10⁻³ | M⁻¹ s⁻¹ | |
| Al(H₂O)₅(OH)²⁺ | k₂ (formation) | 2.7 × 10³ | M⁻¹ s⁻¹ |
| k₋₂ (dissociation) | 9.6 × 10⁻⁴ | s⁻¹ | |
| Data sourced from a study on mono(deferriferrioxamine B)aluminum(III) in aqueous acid solution at 25°C. duke.edu |
Interaction Mechanisms with Various Solvent Environments
The interaction between a solute like this compound and its solvent environment is crucial for its conformation and reactivity. slideshare.netslideshare.netscielo.br this compound and its analogue, this compound C, have been used as model polypeptides to investigate solvation effects due to their extreme structural rigidity. escholarship.orgresearchgate.netosti.gov This rigidity ensures that observed spectral changes are primarily due to direct solvent interactions rather than conformational changes.
Proton magnetic resonance (¹H NMR) studies have demonstrated that the chemical shifts of the amide protons in this compound are sensitive to the solvent's properties. researchgate.netosti.gov In different solvent environments, the amide protons can engage in hydrogen bonding with solvent molecules. The basicity of the solvent has a notable effect on the resonances, indicating a direct amide-solvent interaction. escholarship.org This interaction is a key factor in modulating the electronic properties of the peptide backbone. researchgate.netosti.gov
The general process of solvation involves the creation of a cavity in the solvent, the reorganization of solvent molecules, and the establishment of new solute-solvent interactions. slideshare.net For this compound in polar solvents, these interactions are dominated by hydrogen bonding and dipole-dipole forces.
Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are critical in defining the three-dimensional structure and stability of peptides and proteins. mdpi.comnih.gov In this compound, both intramolecular and intermolecular hydrogen bonds play significant roles. The crystal structure of the isostructural ferrichrome-A reveals two intramolecular hydrogen bonds that contribute to the rigidity of the peptide backbone. researchgate.net One of these bonds is a transannular hydrogen bond, which is a common feature in cyclic peptides.
In protic solutions, a competition arises between the formation of intramolecular hydrogen bonds and intermolecular hydrogen bonds with the solvent. mdpi.comnih.gov For this compound, the amide NH groups that are not involved in intramolecular hydrogen bonds are free to act as donors for intermolecular hydrogen bonds with solvent molecules. researchgate.netosti.gov Theoretical studies on related systems show that water molecules can form bridges between different parts of a molecule, assisting in chemical reactions. mdpi.comnih.gov While this compound itself is very stable, these principles of competing hydrogen bonds are fundamental to its interactions in aqueous environments. nih.gov
Analysis of Electron Density Distribution within the this compound Scaffold
The distribution of electrons within a molecule determines its chemical properties and reactivity. gisaxs.com In this compound, the electron density at the amide groups of the peptide backbone is of particular interest. Studies using ¹H NMR on this compound and this compound C have shown that solvation has a direct effect on the amide electron density distribution. researchgate.netosti.govosti.gov
This phenomenon, termed a "charge relay" effect, describes how the interaction of a solvent molecule with the carbonyl oxygen of a peptide bond leads to a redistribution of electron density along the amide group. researchgate.netosti.gov This polarization increases the electron density at the amide hydrogen atom. escholarship.org The magnitude of this effect is dependent on the nature of the solvent, providing a sensitive probe into the electronic structure of the peptide bond in different environments. researchgate.netosti.gov The use of this compound as a rigid model system was crucial in isolating and quantifying these subtle electronic effects. researchgate.net
Studies on Coordination Sphere Geometry and Field Gradient at the Metal Center
The Al³⁺ ion in this compound is six-coordinate, bound by the six hydroxamate oxygen atoms in an octahedral geometry. researchgate.netlibretexts.org This coordination is typical for Al³⁺ and many other transition metal ions in similar complexes. atlanticoer-relatlantique.calibretexts.org The rigid peptide backbone of this compound locks the complex into a specific conformation, with the metal coordination site being well-defined. nih.gov
The environment around the metal nucleus is not perfectly symmetrical, which gives rise to an electric field gradient (EFG). aps.org This EFG interacts with the nuclear electric quadrupole moment of the aluminum nucleus (²⁷Al, I=5/2), providing a sensitive probe of the electronic structure and symmetry at the metal binding site. researchgate.net
Using ²⁷Al NMR, researchers have determined the quadrupolar coupling constant and the electrostatic field gradient for this compound C. researchgate.net The study showed that a significant portion of the ligand field asymmetry is an intrinsic property of the complex itself. researchgate.net The measured values provide a quantitative measure of the distortion from perfect octahedral symmetry at the aluminum center.
Table 2: Spectroscopic and Calculated Parameters for the this compound C Metal Center This table summarizes the key parameters determined from ²⁷Al NMR studies that describe the electronic environment at the aluminum(III) coordination site in this compound C.
| Parameter | Symbol | Value | Units |
| Quadrupolar Coupling Constant | e²qQ/h | 3.3 | MHz |
| Electrostatic Field Gradient | eq | 1.4 × 10²¹ | V/m² |
| Data derived from the analysis of rotational correlation time dependence of the NMR line width. researchgate.net |
Alumichrome As a Research Tool and Chemical Biology Model System
Modeling Metal-Ligand Interactions in Biological Analogues
Alumichrome and its derivatives are extensively used to model metal-ligand interactions in more complex biological systems. solubilityofthings.comnih.gov The well-defined coordination environment of the Al³⁺ ion by the three hydroxamate groups of the peptide provides a stable and predictable framework for studying the principles of metal binding in metalloproteins. nih.govresearchgate.net
Researchers utilize 27Al Nuclear Magnetic Resonance (NMR) spectroscopy to probe the coordination and electric field gradients at the metal binding site of this compound and its analogues like this compound C, this compound A, and alumichrysin. researchgate.netresearchgate.netacs.org These studies reveal that the 27Al chemical shift of the trishydroxamate complexes is indicative of a tetrahedral coordination geometry. researchgate.netresearchgate.net Furthermore, analysis of the rotational correlation time dependence of the NMR line width allows for the determination of the quadrupolar coupling constant and the electrostatic field gradient at the metal center. researchgate.netresearchgate.net This information is crucial for understanding the electronic structure and the nature of the forces within the metal-binding pocket.
The stability of the this compound complex allows for the investigation of equilibrium dynamics. For instance, 27Al NMR can distinguish between tris-, bis-, and mono-acetyl hydroxamate coordination derivatives of Al³⁺ in equilibrium with the hexaaquo complex at pH values below 7. researchgate.netresearchgate.net This capability to observe multiple species in equilibrium provides insights into the stepwise binding and release of metal ions in biological systems. researchgate.netresearchgate.net The relative affinities for metal binding in different this compound analogues can be correlated with their conformational stability, as determined by techniques like amide ¹H-²H exchange rates. researchgate.netresearchgate.net
| Compound | 27Al Chemical Shift (ppm) | Coordination Geometry | Quadrupolar Coupling Constant (MHz) | Electrostatic Field Gradient (V/m²) |
|---|---|---|---|---|
| This compound C | ca. 41.5 | Tetrahedral | 33 | 1.4 x 10²¹ |
| This compound A | ca. 41.5 | Tetrahedral | N/A | N/A |
| Alumichrysin | ca. 41.5 | Tetrahedral | N/A | N/A |
Investigating Peptide Conformation and Rigidity using this compound as a Scaffold
The inherent structural rigidity conferred by metal coordination makes this compound an excellent scaffold for studying peptide conformation. researchgate.netnih.govmdpi.com The cyclohexapeptide backbone is conformationally constrained, which simplifies the analysis of its structural features. researchgate.netosti.gov This rigidity is a key advantage over flexible peptides where conformational averaging can complicate spectral interpretation. nih.gov
The analysis of proton spin-lattice relaxation times (T₁) provides further insights into the rigid molecular framework. nih.gov In this compound, the T₁ values are distinct for different amide protons, in contrast to the more uniform values in the metal-free deferriferrichrome. nih.gov This indicates that the relaxation is primarily governed by dipole-dipole interactions within a rigid structure. nih.gov By correlating experimental T₁ values with interproton distances calculated from X-ray crystallographic data, researchers have confirmed that the solution conformation of this compound is very similar to its crystalline state. nih.govnih.gov This validates the use of crystal structures as reliable models for its conformation in solution.
| Technique | Information Obtained | Key Findings |
|---|---|---|
| Proton NMR (¹H NMR) | Chemical shifts, coupling constants, nuclear Overhauser effects (NOEs) | Defines peptide backbone and side-chain conformation; confirms structural isomorphism among homologues. nih.govnih.gov |
| Nitrogen-15 NMR (¹⁵N NMR) | ¹H-¹⁵N spin-spin couplings, relaxation parameters | Provides information on peptide bond planarity and dynamics. springernature.comacs.org |
| Spin-Lattice Relaxation (T₁) | Internuclear distances, molecular rotational correlation times | Confirms rigid molecular framework and similarity between solution and crystal structures. nih.gov |
| ¹H-²H Exchange | Solvent accessibility of amide protons | Indicates the degree of hydrogen bonding and conformational stability. researchgate.netnih.gov |
Probing Siderophore Transport Mechanisms and Metal Mobilization through Non-Reducible Analogues
This compound serves as a crucial tool for investigating the mechanisms of siderophore transport and subsequent metal mobilization in microorganisms. researchgate.netnih.gov Because aluminum is a non-reducible metal ion under biological conditions, this compound acts as a stable analogue of ferrichrome, the native iron-containing siderophore. pnas.org This stability allows researchers to decouple the transport process from the subsequent metal release, which often involves reduction of the ferric iron. pnas.org
Studies in fungi like Neurospora crassa and yeast such as Saccharomyces cerevisiae have utilized this compound to demonstrate that the entire metal-siderophore complex is transported into the cell. researchgate.netpnas.org Experiments using radiolabeled this compound have shown that it is recognized by the same transport systems as ferrichrome. pnas.org The uptake of the intact this compound chelate indicates that the transport mechanism does not rely on a preliminary reduction of the metal at the cell surface. pnas.org
Once inside the cell, the mobilization of the metal from the siderophore is a critical step. The use of non-reducible analogues like this compound helps to elucidate the mechanisms of this process. In some organisms, the release of iron from ferrichrome is thought to occur through reduction to Fe(II). Since this cannot happen with this compound, it allows for the investigation of alternative mobilization pathways, such as the degradation of the peptide backbone of the siderophore. pnas.org The slow release of the metal from this compound within the cell supports the idea that the siderophore can also function in intracellular metal storage. pnas.org
Furthermore, the study of metal mobilization is not limited to iron. The broader field of microbial metal mobilization and immobilization investigates how microorganisms acquire and manage various essential and toxic metals. nih.govosti.govresearchgate.netfrontiersin.org The principles learned from the this compound-ferrichrome system can be applied to understand how other metallophores might function. rsc.org
Applications in Analytical Chemistry Method Development for Aluminum Speciation
This compound plays a role in the development of analytical methods for the speciation of aluminum in various samples. tandfonline.comcore.ac.uk The well-characterized nature of the this compound complex makes it a suitable standard for developing and validating analytical techniques aimed at distinguishing different chemical forms of aluminum. rsc.org The toxicity and bioavailability of aluminum are highly dependent on its chemical form, making speciation analysis crucial in environmental and biological contexts. tandfonline.com
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) coupled with atomic absorption spectrometry (FAAS) have been developed to separate and quantify different aluminum species. tandfonline.comnih.gov this compound can be used as a model compound to optimize the separation conditions and detection parameters of these methods. For instance, in HPLC-FAAS, this compound can help in establishing the retention behavior of organically complexed aluminum. nih.gov
The development of reliable analytical methods is essential for understanding the complex coordination chemistry of aluminum in aqueous solutions, where it can form various hydrolytic and polynuclear species. tandfonline.com While methods like GFAAS, ICP-AES, and ICP-MS are used for total aluminum determination, methods capable of speciation are needed for a more complete understanding of its environmental and biological impact. nih.govrsc.orgresearchgate.net The use of well-defined complexes like this compound contributes to the advancement of these specialized analytical tools. speciation.net
Emerging Research Directions and Future Outlook for Alumichrome Studies
Design and Synthesis of Novel Alumichrome Analogues with Tunable Properties
A significant frontier in this compound research lies in the rational design and chemical synthesis of novel analogues with tailored properties. While natural this compound possesses a specific structure, synthetic chemistry offers the tools to modify this scaffold and introduce new functionalities. This approach allows for the systematic investigation of structure-activity relationships and the optimization of desired characteristics.
Key strategies in this area include:
Modification of the Peptide Backbone: Researchers are exploring the substitution of the glycine (B1666218) residues in the this compound backbone with other amino acids. This can influence the conformational flexibility of the molecule, its metal binding affinity, and its biological interactions. Introducing constrained cyclic β-amino acids, for instance, can induce specific turn structures, leading to more rigid and predictable conformations. researchgate.net
Alteration of the Hydroxamate Side Chains: The three hydroxamate groups are crucial for the high affinity and specificity of this compound for Fe(III) and other trivalent metal ions. Synthetic efforts are focused on modifying the length and composition of these side chains to tune the metal coordination environment. This could lead to analogues with altered selectivity for different metal ions or enhanced stability.
Introduction of Functional Moieties: Novel analogues can be created by attaching functional groups to the this compound scaffold. These could include fluorescent tags for imaging applications, reactive groups for conjugation to other molecules or surfaces, or moieties that enhance solubility or cell permeability. For example, the incorporation of pyridine (B92270) moieties can introduce metal coordination sites. researchgate.net
The synthesis of these novel analogues often involves a combination of solid-phase and solution-phase peptide synthesis techniques. The development of efficient synthetic routes is crucial for producing a diverse library of this compound derivatives for further study. researchgate.net
| Analogue Design Strategy | Objective | Potential Application |
| Peptide Backbone Modification | Modulate conformation and stability | Development of foldamers with defined structures |
| Hydroxamate Side Chain Alteration | Tune metal ion selectivity and affinity | Creation of selective metal chelators |
| Functional Moiety Incorporation | Introduce new functionalities | Bioimaging, drug delivery, catalysis |
Integration of this compound Research with Advanced Hybrid Analytical Techniques
The detailed characterization of this compound and its analogues necessitates the use of sophisticated analytical methods. The integration of separation techniques with powerful spectroscopic methods, known as hybrid or hyphenated techniques, is becoming increasingly important in this field. alwsci.comnews-medical.net These approaches provide a wealth of information about the structure, purity, and behavior of these complex molecules.
Prominent hybrid techniques for this compound research include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for the analysis of this compound and its derivatives. news-medical.net LC separates the components of a mixture, while MS provides precise mass information, allowing for identification and quantification. news-medical.net High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of novel synthetic analogues. frontiersin.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of LC with the detailed structural elucidation capabilities of NMR spectroscopy. alwsci.com This technique is invaluable for analyzing complex mixtures of this compound-related compounds and for determining the three-dimensional structure of these molecules in solution. alwsci.com
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for large peptides, GC-MS can be employed for the analysis of smaller, volatile fragments of this compound or its degradation products. news-medical.net
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the structure and binding of molecules on metallic surfaces. researchgate.net In the context of this compound, SERS could be used to study its interaction with nanoparticles or other surfaces.
The data obtained from these hybrid techniques are often complex and require advanced data analysis methods, such as multivariate analysis and machine learning algorithms, to extract meaningful information. researchgate.net
| Hybrid Technique | Information Provided | Application in this compound Research |
| LC-MS | Separation, identification, quantification, elemental composition | Purity assessment, metabolite identification, characterization of new analogues |
| LC-NMR | Detailed structural information of separated components | Structure elucidation of isomers, conformational analysis in solution |
| GC-MS | Analysis of volatile components | Identification of degradation products, analysis of synthetic precursors |
| SERS | Vibrational fingerprint of molecules on surfaces | Studying interactions with nanoparticles, surface binding analysis |
Interdisciplinary Approaches for Expanding the Understanding of this compound Chemistry
The complexity of this compound and its potential applications necessitate a multidisciplinary approach, integrating knowledge and techniques from various scientific fields. lancs.ac.uk The convergence of chemistry, biology, physics, and computational science is crucial for a comprehensive understanding of this molecule. smu.edubioresearch.ro
Key interdisciplinary intersections include:
Bioinorganic Chemistry: This field is central to understanding the metal coordination chemistry of this compound, including its high affinity for iron and its interactions with other essential or toxic metals. nih.gov
Computational and Theoretical Chemistry: Molecular modeling and quantum mechanical calculations provide invaluable insights into the structure, conformation, and electronic properties of this compound and its analogues. researchgate.netnih.gov These computational studies can predict the properties of novel derivatives before they are synthesized, guiding experimental efforts. mdpi.com
Materials Science: The unique metal-binding properties of this compound make it an interesting candidate for the development of new materials, such as sensors, catalysts, or drug delivery systems. rsc.org
Pharmacology and Medicine: Investigating the biological activity of this compound and its analogues could lead to the development of new therapeutic agents, for example, as iron chelators or as scaffolds for targeted drug delivery. smu.edu
Fostering collaborations between researchers in these different disciplines is essential for driving innovation in this compound research. mdpi.com Such interdisciplinary efforts can lead to novel solutions for complex scientific problems. mdpi.com
Potential for this compound as a Reference Standard in Spectroscopic and Computational Chemistry
The well-defined structure and specific spectroscopic properties of this compound make it a potential candidate for use as a reference standard in certain analytical and computational applications.
Spectroscopic Reference: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, reference standards are crucial for calibrating chemical shifts. youtube.com While tetramethylsilane (B1202638) (TMS) is the common standard for ¹H and ¹³C NMR, specialized standards can be useful in specific contexts. mdpi.comyoutube.com The sharp and well-resolved NMR signals of the this compound complex, particularly the signals of the peptide backbone and the hydroxamate groups, could potentially serve as a reference in studies of similar metallopeptides. science.gov
Computational Chemistry Benchmark: Computational models used to predict the properties of molecules are continuously being refined. nih.gov Comparing calculated spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) with experimental data for a well-characterized molecule like this compound can help validate and improve the accuracy of these computational methods. nih.govnih.gov The root-mean-square difference between experimental and calculated values for a series of related compounds provides a measure of the accuracy of the theoretical model. nih.gov
The use of this compound as a reference standard would require the availability of a highly pure and certified material. labsertchemical.com While not yet established as a primary standard, its unique properties suggest a potential future role in quality control and methods development in both spectroscopy and computational chemistry.
Q & A
Q. What are the optimal synthesis parameters for Alumichrome in laboratory settings?
To determine optimal synthesis conditions, researchers should systematically vary parameters such as precursor ratios (e.g., aluminum and chromium sources), reaction temperature (e.g., 800–1200°C), and annealing duration. Control groups with incremental adjustments (e.g., ±50°C temperature intervals) must be included to isolate variable effects. Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) can validate phase purity and microstructure .
Q. Which characterization techniques are most effective for analyzing this compound’s structural and chemical properties?
A multi-modal approach is recommended:
- XRD : Identifies crystalline phases and lattice parameters.
- Energy-Dispersive X-Ray Spectroscopy (EDS) : Quantifies elemental composition.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under controlled atmospheres.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups and bonding behavior. Cross-validate results with peer-reviewed literature to ensure methodological alignment .
Q. How does this compound’s thermal stability compare to similar alloys under oxidative conditions?
Design comparative experiments using TGA in oxygen-rich environments. Use standardized heating rates (e.g., 10°C/min) and monitor mass loss/gain. Include reference materials (e.g., pure Al₂O₃ or Cr₂O₃) to calibrate instruments. Statistical analysis (e.g., ANOVA) can quantify significance of observed differences .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound properties across studies?
- Systematic Review : Compile datasets from primary sources, noting experimental variables (e.g., synthesis methods, instrumentation).
- Meta-Analysis : Apply statistical tools to identify outliers or trends. For example, discrepancies in hardness values may arise from differing indentation techniques (Vickers vs. Rockwell).
- Reproducibility Studies : Replicate key experiments under controlled conditions to isolate variables .
Q. What methodologies ensure reliable integration of this compound into composite materials for high-stress applications?
- Interface Analysis : Use transmission electron microscopy (TEM) to study bonding at this compound-composite interfaces.
- Mechanical Testing : Perform tensile/compressive tests with digital image correlation (DIC) to map strain distribution.
- Failure Mode Analysis : Apply fractography to identify crack initiation points and correlate with microstructural defects .
Q. How can computational models be validated against empirical this compound data?
- Parameter Calibration : Use density functional theory (DFT) to simulate lattice dynamics and compare with XRD data.
- Sensitivity Analysis : Vary input parameters (e.g., defect densities) in molecular dynamics (MD) simulations and assess congruence with experimental stress-strain curves.
- Benchmarking : Cross-check predictions with high-quality datasets from repositories adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Best Practices
- Data Quality : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for chromatographic and spectroscopic data .
- Literature Review : Prioritize primary sources (peer-reviewed journals) and curated databases (e.g., SciFinder, Reaxys) over grey literature .
- Ethical Compliance : Document data management plans (DMPs) addressing storage, sharing, and preservation protocols early in the research lifecycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
